molecular formula C14H12N4O B13932227 3-Methyl-4-phenyl-1-(pyrimidin-2-yl)-1h-pyrazol-5-ol

3-Methyl-4-phenyl-1-(pyrimidin-2-yl)-1h-pyrazol-5-ol

Cat. No.: B13932227
M. Wt: 252.27 g/mol
InChI Key: GOAPBOBWFQZZLE-UHFFFAOYSA-N
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Description

3-Methyl-4-phenyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-ol is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 3-position, a phenyl group at the 4-position, and a pyrimidin-2-yl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-phenyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-ol can be achieved through several synthetic routes. One common method involves the reaction of (Z)-(2-nitroprop-1-en-1-yl)benzene with diazomethane to form a pyrazoline intermediate, which upon heating or treatment with acids or bases, loses the nitro group to yield the desired pyrazole .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-phenyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under various conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Methyl-4-phenyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-4-phenyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, which can then participate in various catalytic processes. Additionally, its biological activity may involve interactions with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the pyrimidin-2-yl group in 3-Methyl-4-phenyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-ol distinguishes it from other similar compounds, potentially enhancing its coordination ability and biological activity. This unique structure allows for specific interactions with metal centers and biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

5-methyl-4-phenyl-2-pyrimidin-2-yl-1H-pyrazol-3-one

InChI

InChI=1S/C14H12N4O/c1-10-12(11-6-3-2-4-7-11)13(19)18(17-10)14-15-8-5-9-16-14/h2-9,17H,1H3

InChI Key

GOAPBOBWFQZZLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC=CC=N2)C3=CC=CC=C3

Origin of Product

United States

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